2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
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Overview
Description
2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions usually involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the nitro group, potentially converting it to an amine group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The nitrophenyl group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE include other thiadiazole derivatives with different substituents. These compounds share the thiadiazole core but differ in their biological activities and applications due to variations in their substituent groups . Some similar compounds include:
- 2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(4-NITROPHENYL)ACETAMIDE
- 2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-NITROPHENYL)METHYLIDENEACETOHYDRAZIDE
- 2-{[3-ALLYL-5-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N~1~-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
These compounds highlight the diversity within the thiadiazole family and the potential for discovering new therapeutic agents through structural modifications.
Properties
Molecular Formula |
C18H16N4O5S2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H16N4O5S2/c1-26-14-7-11(8-15(9-14)27-2)17-20-21-18(29-17)28-10-16(23)19-12-3-5-13(6-4-12)22(24)25/h3-9H,10H2,1-2H3,(H,19,23) |
InChI Key |
WVZMNEKHUCEUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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